tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazolo-pyridine derivatives, to which this compound belongs, have been found to possess a broad spectrum of pharmacological activities . This suggests that they may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
It is known that thiazolo-pyridine derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
Given the broad pharmacological activities of thiazolo-pyridine derivatives, it is likely that this compound could influence multiple pathways, with downstream effects on various cellular processes .
Result of Action
Thiazolo-pyridine derivatives have been associated with a range of biological effects, suggesting that this compound could have diverse impacts at the molecular and cellular levels .
Preparation Methods
The synthesis of tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate typically involves the annulation of a pyridine ring to a thiazole core. One common method is the multicomponent one-pot synthesis, which involves the Knoevenagel condensation of thiazolidinone with aldehydes, followed by a Michael addition . This environmentally friendly and highly efficient method allows for the rapid construction of the desired bicyclic scaffold.
Chemical Reactions Analysis
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anti-inflammatory activities, making it a potential candidate for developing new antibiotics and anti-inflammatory drugs.
Medicine: Its antitumor properties have been explored for cancer treatment, particularly in targeting specific cancer cell lines.
Industry: The compound’s herbicidal properties make it useful in agricultural applications.
Comparison with Similar Compounds
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:
5-amino-7-(het)aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles: These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological activities.
2-[(4,6-di-tert-butyl-2,3-dihydrothiazolo[4,5-b]pyridine-4(5H)-carboxylate: This compound has similar structural features but different substituents, affecting its chemical reactivity and biological properties.
Properties
IUPAC Name |
tert-butyl 2-amino-6,7-dihydro-5H-[1,3]thiazolo[5,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-6-4-5-7-8(14)17-9(12)13-7/h4-6H2,1-3H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNIMGWYMCZLLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724456 |
Source
|
Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-23-0 |
Source
|
Record name | Thiazolo[5,4-b]pyridine-4(5H)-carboxylic acid, 2-amino-6,7-dihydro-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-amino-6,7-dihydro[1,3]thiazolo[5,4-b]pyridine-4(5H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.